Clinical Candidate Provenance: SUVN-G3031 (Samelisant) Synthesis and Pharmacological Profile
1-Cyclobutylpiperidin-4-amine is a direct precursor to SUVN-G3031 (Samelisant), a clinical-stage histamine H3 receptor inverse agonist. The final compound, N-[4-(1-cyclobutylpiperidin-4-yl)oxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride, exhibited a hH3R Ki of 8.73 nM and demonstrated selectivity over a panel of 70 other targets [1]. This contrasts with earlier analogs using different N-substituents on the piperidine ring, which showed reduced potency, underscoring the essential role of the cyclobutyl group [1].
| Evidence Dimension | Histamine H3 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | hH3R Ki = 8.73 nM (as SUVN-G3031 derivative) |
| Comparator Or Baseline | Other N-substituted piperidine analogs from the same series exhibited lower affinity (exact values not disclosed for all, but SAR trend indicates loss of potency with smaller/linear N-alkyl groups). |
| Quantified Difference | The 1-cyclobutyl derivative was the optimized clinical candidate, indicating superior potency and selectivity compared to other N-substituted analogs. |
| Conditions | In vitro binding assay using recombinant human histamine H3 receptor; selectivity panel against 70 targets. |
Why This Matters
Proves that the 1-cyclobutylpiperidin-4-amine scaffold is not an interchangeable building block but a critical pharmacophoric element for achieving nanomolar potency and high selectivity in a clinical candidate, directly impacting procurement decisions for CNS drug development programs.
- [1] Nirogi R, Shinde A, Mohammed AR, et al. Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. J Med Chem. 2019;62(3):1203-1217. PMID: 30629436. View Source
